molecular formula C24H28N4O5 B12378813 N-[3-[4-(methoxymethyl)-6-[(3R)-3-methoxyoxolan-3-yl]pyridin-2-yl]-1-(oxetan-3-yl)pyrrolo[2,3-c]pyridin-5-yl]acetamide

N-[3-[4-(methoxymethyl)-6-[(3R)-3-methoxyoxolan-3-yl]pyridin-2-yl]-1-(oxetan-3-yl)pyrrolo[2,3-c]pyridin-5-yl]acetamide

Cat. No.: B12378813
M. Wt: 452.5 g/mol
InChI Key: GTXKSTKFOCDTPI-DEOSSOPVSA-N
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Description

N-[3-[4-(methoxymethyl)-6-[(3R)-3-methoxyoxolan-3-yl]pyridin-2-yl]-1-(oxetan-3-yl)pyrrolo[2,3-c]pyridin-5-yl]acetamide is a complex organic compound with a unique structure that includes multiple heterocyclic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[4-(methoxymethyl)-6-[(3R)-3-methoxyoxolan-3-yl]pyridin-2-yl]-1-(oxetan-3-yl)pyrrolo[2,3-c]pyridin-5-yl]acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrrolo[2,3-c]pyridine core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the oxetane ring: This step often involves the use of oxetane-containing reagents under specific conditions to ensure the correct incorporation of the oxetane moiety.

    Functionalization of the pyridine ring: This includes the addition of the methoxymethyl and methoxyoxolan groups, which can be achieved through nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[3-[4-(methoxymethyl)-6-[(3R)-3-methoxyoxolan-3-yl]pyridin-2-yl]-1-(oxetan-3-yl)pyrrolo[2,3-c]pyridin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmaceuticals: It could be used as a lead compound for developing new therapeutic agents.

    Materials Science: The compound’s properties might be exploited in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of N-[3-[4-(methoxymethyl)-6-[(3R)-3-methoxyoxolan-3-yl]pyridin-2-yl]-1-(oxetan-3-yl)pyrrolo[2,3-c]pyridin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[3-[4-(methoxymethyl)-6-[(3R)-3-methoxyoxolan-3-yl]pyridin-2-yl]-1-(oxetan-3-yl]pyrrolo[2,3-c]pyridin-5-yl]acetamide: shares similarities with other heterocyclic compounds that contain pyridine, oxetane, and pyrrolo[2,3-c]pyridine moieties.

Uniqueness

  • The unique combination of functional groups and heterocyclic rings in N-[3-[4-(methoxymethyl)-6-[(3R)-3-methoxyoxolan-3-yl]pyridin-2-yl]-1-(oxetan-3-yl)pyrrolo[2,3-c]pyridin-5-yl]acetamide sets it apart from other compounds. This uniqueness could translate to distinct biological activities and applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H28N4O5

Molecular Weight

452.5 g/mol

IUPAC Name

N-[3-[4-(methoxymethyl)-6-[(3R)-3-methoxyoxolan-3-yl]pyridin-2-yl]-1-(oxetan-3-yl)pyrrolo[2,3-c]pyridin-5-yl]acetamide

InChI

InChI=1S/C24H28N4O5/c1-15(29)26-23-8-18-19(10-28(17-12-33-13-17)21(18)9-25-23)20-6-16(11-30-2)7-22(27-20)24(31-3)4-5-32-14-24/h6-10,17H,4-5,11-14H2,1-3H3,(H,25,26,29)/t24-/m0/s1

InChI Key

GTXKSTKFOCDTPI-DEOSSOPVSA-N

Isomeric SMILES

CC(=O)NC1=NC=C2C(=C1)C(=CN2C3COC3)C4=NC(=CC(=C4)COC)[C@@]5(CCOC5)OC

Canonical SMILES

CC(=O)NC1=NC=C2C(=C1)C(=CN2C3COC3)C4=NC(=CC(=C4)COC)C5(CCOC5)OC

Origin of Product

United States

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